![molecular formula C7H10N2O2 B2650588 Methyl 1-cyanopyrrolidine-3-carboxylate CAS No. 367906-55-6](/img/structure/B2650588.png)
Methyl 1-cyanopyrrolidine-3-carboxylate
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Overview
Description
“Methyl 1-cyanopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 367906-55-6 . It has a molecular weight of 154.17 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C7H10N2O2/c1-11-7(10)6-2-3-9(4-6)5-8/h6H,2-4H2,1H3 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions . These reactions can lead to the formation of bioactive molecules with target selectivity .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Asymmetric Catalysis and Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to Methyl 1-cyanopyrrolidine-3-carboxylate, have been synthesized through asymmetric cycloadditions and catalyze asymmetric Michael additions of ketones to nitroalkenes. These catalysts offer a new approach to modulate asymmetric quimioselective aldol and conjugate addition reactions, demonstrating their utility in organic synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).
PARP Inhibitors for Cancer Treatment
In the development of PARP inhibitors, cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which might include structures similar to this compound, have shown excellent enzyme and cellular potency. These compounds, specifically ABT-888, have progressed to human clinical trials, highlighting their importance in cancer treatment (Penning et al., 2009).
Synthesis of α-Aminopyrrole Derivatives
A methodology for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, involving a domino process with reductive isoxazole ring-opening, showcases the versatility of pyrrole derivatives in synthetic organic chemistry (Galenko et al., 2019).
Neuroprotective Drugs
2R,4R-APDC, a compound related to this compound, has been identified as a selective agonist for mGlu2 and -3 receptors. Its neuroprotective action against excitotoxic neuronal degeneration encourages the search for potent, selective, and systemically active mGlu2/3 receptor agonists (Battaglia et al., 1998).
Cytotoxic Evaluation and SAR of α-Alkylidene-γ-lactones
In anticancer research, derivatives of pyrrolidin-2-ones, akin to this compound, have been synthesized and evaluated for their cytotoxic activity against leukemia cells. This research contributes to understanding the structure-activity relationships in the development of anticancer drugs (Janecki et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The pyrrolidine ring, a key feature of “Methyl 1-cyanopyrrolidine-3-carboxylate”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
methyl 1-cyanopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)6-2-3-9(4-6)5-8/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICJQZQATQMRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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